N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline
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Overview
Description
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is a complex organic compound that features a bipyridine moiety linked to a phenyl group, which is further substituted with a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of bipyridine derivatives with substituted anilines. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. This coordination can alter the activity of enzymes or the binding affinity of receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in molecular electronics.
N-(4-(4-Methylpiperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Another complex organic compound with potential biological applications.
Uniqueness
N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of specialized ligands and advanced materials.
Biological Activity
N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline, a compound of interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. This article reviews the compound's biological activity, including its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a phenyl group and an aniline derivative. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various studies regarding its cytotoxic effects:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |
Study 2 | U87 (glioblastoma) | 45.2 | Inhibition of cell proliferation |
Study 3 | A549 (lung cancer) | 49.85 | Activation of autophagy pathways |
Case Studies
- Study on MCF-7 Cells : In this study, this compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective induction of apoptosis. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment .
- U87 Glioblastoma Model : The compound was tested in vivo using U87 glioblastoma-bearing mice. Results showed a marked reduction in tumor volume compared to control groups, suggesting that it effectively inhibits tumor growth through mechanisms involving cell cycle arrest and apoptosis .
- A549 Lung Cancer Cells : When evaluated against A549 lung cancer cells, the compound exhibited moderate cytotoxicity and was found to activate autophagy without triggering apoptosis, indicating a dual mechanism of action that could be leveraged in drug design .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression:
- p38 MAPK Inhibition : The compound has been reported to inhibit the p38 mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival in cancer cells .
- Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy and selectivity. Modifications to the bipyridine or phenyl groups can significantly affect biological activity:
- Substituent Variations : Altering substituents on the bipyridine ring has shown to enhance potency against specific cancer cell lines.
- Aniline Derivative Modifications : Changes in the aniline portion can improve solubility and bioavailability, potentially leading to better therapeutic outcomes.
Properties
CAS No. |
917897-55-3 |
---|---|
Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(6-pyridin-3-ylpyridin-3-yl)phenyl]aniline |
InChI |
InChI=1S/C23H19N3/c1-17-4-2-6-22(14-17)26-21-10-7-18(8-11-21)19-9-12-23(25-16-19)20-5-3-13-24-15-20/h2-16,26H,1H3 |
InChI Key |
AIYHXIOTIBBPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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